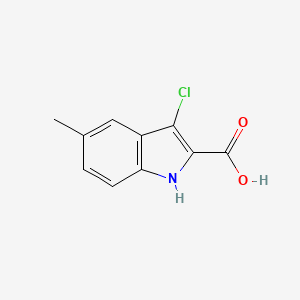

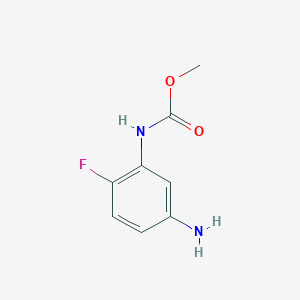

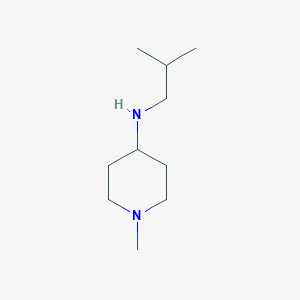

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several routes. One common approach is the Hantzsch reaction , where a β-ketoester , an aldehyde , and ammonium acetate react to form the dihydropyridine ring. The subsequent esterification with methanol yields the methyl ester. Green chemistry principles are often employed to minimize environmental impact during synthesis .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

One significant application of related compounds is in the synthesis of potent pharmaceuticals. A notable example is the development of synthetic methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. The demand for efficient synthetic routes of (S)-clopidogrel has encouraged the synthetic community to devise facile approaches, benefiting from the chemical structure's complexity for pharmaceutical activities (Saeed et al., 2017).

Environmental Toxicology

Related chemical structures, specifically chlorophenols, are studied for their environmental impact, particularly on aquatic life. Chlorophenols are ubiquitous contaminants that accumulate in organisms, leading to oxidative stress, immune system disruption, endocrine function disruption, and potential carcinogenicity. Such research underscores the environmental and toxicological concerns associated with these compounds and their derivatives (Ge et al., 2017).

Polymer and Material Science

In polymer and material science, derivatives of related compounds are explored for their potential as biopolymer ethers and esters. Chemical modification of xylan into xylan esters using related chemical processes demonstrates the versatility of such compounds in creating materials with specific properties. This research opens up avenues for applications in drug delivery, paper strength additives, and antimicrobial agents (Petzold-Welcke et al., 2014).

Organotin Chemistry

The antituberculosis activity of organotin complexes, incorporating similar molecular structures, represents a critical area of medicinal chemistry. These studies reveal the potential of organotin complexes in pharmaceutical applications, highlighting the influence of ligand environment, organic groups attached to tin, and compound structure on their biological activity. Triorganotin(IV) complexes, in particular, exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts (Iqbal et al., 2015).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate may affect similar pathways.

Result of Action

It is known that indole derivatives show inhibitory activity against various diseases . This suggests that Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate may have similar effects.

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that similar environmental factors may influence the action of Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate.

Propriétés

IUPAC Name |

methyl 6-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-6-11(15-12(10)16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWMWSBAXEOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

amine](/img/structure/B1416323.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)

![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)